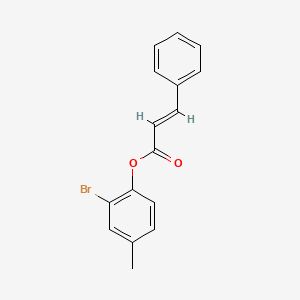

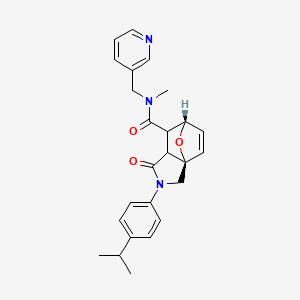

![molecular formula C24H29N7O B5587715 4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5587715.png)

4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions including the use of ester ethoxycarbonylhydrazones with primary amines to produce triazole derivatives with antimicrobial activities (Bektaş et al., 2010). Additionally, methodologies for creating triazine analogues that exhibit antimicrobial and antituberculosis properties have been developed, highlighting the versatility of such compounds in synthetic chemistry (Patel et al., 2012).

Molecular Structure Analysis

The molecular structure of related triazine derivatives has been elucidated using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR spectroscopy. For instance, the molecular structure of a tert-butyl piperazine-carboxylate derivative showcases the typical chair conformation of the piperazine ring and the dihedral angles between the quinoline and pyrimidine rings, which could be indicative of the spatial arrangement in similar compounds (Anthal et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving the synthesis of triazine compounds often include nucleophilic substitution reactions and cyclization steps. These processes are pivotal in generating compounds with desired functional groups and biological activities. For instance, the synthesis of novel triazine analogues with antimicrobial and antimycobacterial activity illustrates the strategic incorporation of piperazinyl and piperidinyl functionalities via nucleophilic substitution reactions (Patel et al., 2011).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

A study detailed the synthesis of novel 1,2,4-triazole derivatives with antimicrobial activities. These derivatives were synthesized from various primary amines and tested against microorganisms, showcasing moderate to good antimicrobial activities (Bektaş et al., 2010).

Anticancer Activity

Research into N-methyl-4-(4-methoxyanilino)quinazolines revealed their potential as novel anticancer agents through the induction of apoptosis. The study explored the structure-activity relationship of the quinazoline ring, identifying several potent compounds (Sirisoma et al., 2010).

Novel Synthesis Approaches

Another investigation described multiparallel amenable syntheses of quinolone and quinoline-2-carboxylic acid derivatives, identifying potent 5HT1B antagonists. This study demonstrates the versatility of these chemical frameworks for late-stage diversification, highlighting their pharmacological potential (Horchler et al., 2007).

Antimicrobial Agent Synthesis

The synthesis of new pyrazolo[3,4-d]pyrimidine derivatives was undertaken to evaluate their potential as antimicrobial agents. These compounds exhibited antibacterial and antifungal activities, underscoring the therapeutic potential of similar chemical structures (Holla et al., 2006).

Synthesis and Evaluation of Antimicrobial Agents

A novel series of thiazolidinone derivatives, with structural components similar to the query compound, were synthesized and evaluated for their antimicrobial activity against a variety of bacteria and fungi. This research contributes to the understanding of the antimicrobial potential of such compounds (Patel et al., 2012).

Propriétés

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-yl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O/c1-32-20-10-8-19(9-11-20)30-15-13-29(14-16-30)17-22-26-23(25)28-24(27-22)31-12-4-6-18-5-2-3-7-21(18)31/h2-3,5,7-11H,4,6,12-17H2,1H3,(H2,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRILPZBHVZVGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NC(=N3)N4CCCC5=CC=CC=C54)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

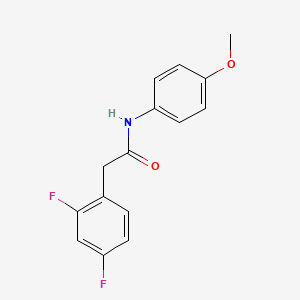

![4-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5587632.png)

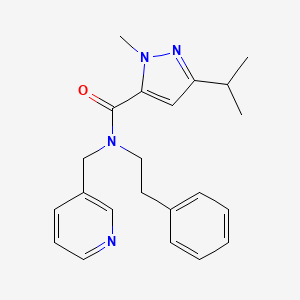

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(2,4-difluorophenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587655.png)

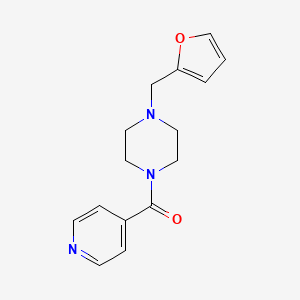

![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5587660.png)

![2-cyclopropyl-4-phenyl-9-(1,3-thiazol-2-yl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5587662.png)

![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5587666.png)

![2,2-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5587674.png)

![4-[3-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5587675.png)

![N-[4-(4-cyanophenoxy)phenyl]-2-furamide](/img/structure/B5587688.png)

![N-(5-chloro-2-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5587713.png)